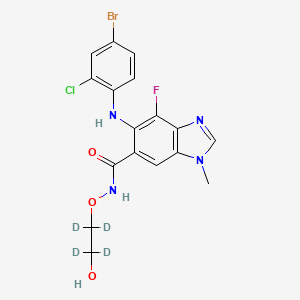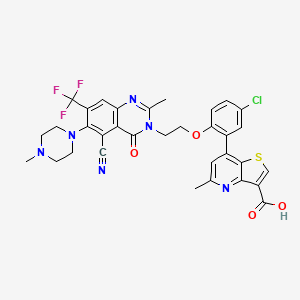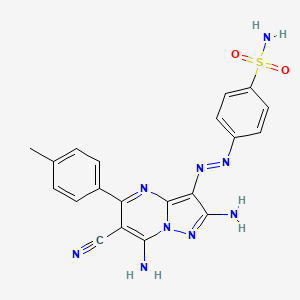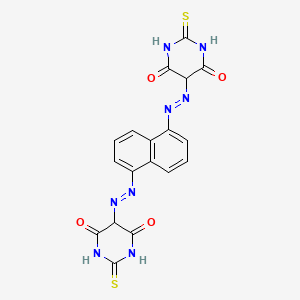
Antitumor agent-31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Antitumor agent-31 involves the creation of nanosized chelates of anchoring bisazo dye. The synthetic route typically includes the following steps:
Synthesis of Bisazo Dye: The initial step involves the synthesis of the bisazo dye through a diazotization reaction followed by coupling with a suitable aromatic compound.
Chelation Process: The bisazo dye is then subjected to a chelation process with metal ions to form the nanosized chelates.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the compound.
Analyse Chemischer Reaktionen
Antitumor agent-31 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and enhance its antitumor properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and efficacy.
Substitution: Substitution reactions involving the replacement of specific functional groups can modify the compound’s properties and improve its therapeutic potential.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-31 has a wide range of scientific research applications, including:
Biology: Researchers are exploring the compound’s effects on cellular processes and its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Antitumor agent-31 involves its interaction with cellular components to exert its antitumor effects. The compound is believed to target specific molecular pathways involved in cell proliferation and apoptosis. By interfering with these pathways, this compound can inhibit the growth of cancer cells and induce cell death .
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-31 is unique due to its nanosized chelate structure and its dual antioxidant and antitumor properties. Similar compounds include:
Eigenschaften
Molekularformel |
C18H12N8O4S2 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
5-[[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)diazenyl]naphthalen-1-yl]diazenyl]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H12N8O4S2/c27-13-11(14(28)20-17(31)19-13)25-23-9-5-1-3-7-8(9)4-2-6-10(7)24-26-12-15(29)21-18(32)22-16(12)30/h1-6,11-12H,(H2,19,20,27,28,31)(H2,21,22,29,30,32) |
InChI-Schlüssel |
LNYMFNBCHUIFSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2N=NC3C(=O)NC(=S)NC3=O)C(=C1)N=NC4C(=O)NC(=S)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


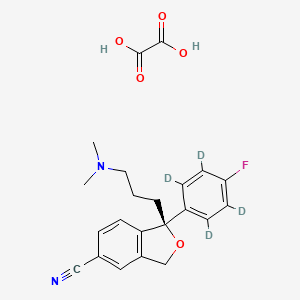
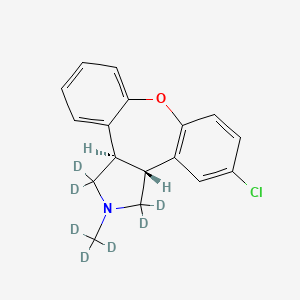


![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
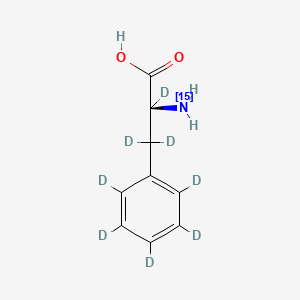
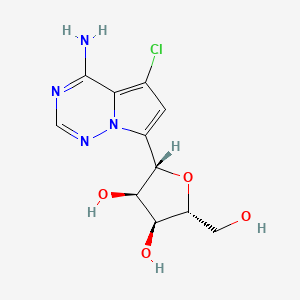
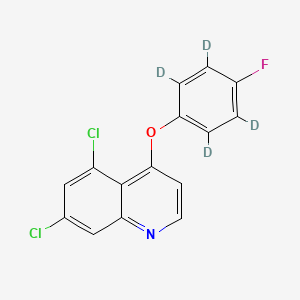
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)

